2-Methyl-1,7-naphthyridin-4-amine
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Overview
Description
“2-Methyl-1,7-naphthyridin-4-amine” is a chemical compound with the molecular formula C9H9N3 . It is a yellow to brown solid and has a molecular weight of 159.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9N3/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3,(H2,10,12) . This indicates that the compound has a naphthyridin core with a methyl group at the 2-position and an amine group at the 4-position.Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 159.19 and a molecular formula of C9H9N3 .Scientific Research Applications
Chemical Transformations and Synthesis
2-Methyl-1,7-naphthyridin-4-amine is involved in various chemical transformations. For example, it is a product of the reaction between 2-halogeno- and 8-halogeno-1,7-naphthyridines with potassium amide, resulting in multiple compounds including 4-amino-1,7-naphthyridine and a ring-transformed product, 2-methyl-4-amino-1,3,7-triazanaphthalene, demonstrating the compound's versatility in organic synthesis (Plas, Woźniak, & Veldhuizen, 2010).
Catalyst-Free Synthesis in Aqueous Medium
An innovative, catalyst-free synthesis method for highly functionalized naphthyridines, including those related to this compound, has been developed. This method utilizes methyl ketones, amines, and malononitrile in water, avoiding the use of toxic organic solvents and expensive catalysts, showcasing an eco-friendly approach to synthesizing naphthyridine derivatives (Mukhopadhyay, Das, & Butcher, 2011).
Supramolecular Chemistry
5,7-Dimethyl-1,8-naphthyridine-2-amine, a closely related compound, has been used to form organic salts through various non-covalent interactions, including classical hydrogen bonds. These salts, formed with acidic units, illustrate the compound's potential in creating diverse supramolecular structures (Dong et al., 2018).
Synthesis of Substituted Benzo[h]Naphtho[1,2-b][1,6]naphthyridines
The reaction of 4-chloro-2-methylquinolines with 1-naphthylamine under neat conditions leads to the formation of 2-methyl-N-(1-naphthyl)quinolin-4-amines. These intermediates, upon further reaction, yield various substituted benzo[h]naphtho[1,2-b][1,6]naphthyridines, indicating the compound's role in the synthesis of complex heterocyclic compounds (Prabha & Prasad, 2012).
Supramolecular Architectures and Hydrogen Bonding
Studies focusing on 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound structurally related to this compound, have highlighted its role in hydrogen bonding with acidic compounds. This interaction is crucial in forming supramolecular architectures, demonstrating the compound's importance in the development of new materials and molecular assemblies (Jin et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Derivatives of naphthyridines, a class of compounds to which 2-methyl-1,7-naphthyridin-4-amine belongs, are known for their diverse biological activity . They have been found among alkaloids and physiologically active substances of synthetic origin .
Mode of Action
It has been observed that the reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine, a related compound, in alkylation, oxidation, and electrophilic substitution reactions has been studied . The reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine . Its dehalogenation and substitution of halogen by nitrogen and sulfur nucleophiles were studied .
Biochemical Pathways
Naphthyridine derivatives are known to be involved in various signaling pathways .
Properties
IUPAC Name |
2-methyl-1,7-naphthyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGIDBMGJMKCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN=CC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694989 |
Source
|
Record name | 2-Methyl-1,7-naphthyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245210-84-7 |
Source
|
Record name | 2-Methyl-1,7-naphthyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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